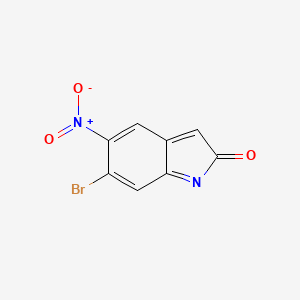

6-Bromo-5-nitro-2-oxyindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrN2O3 |

|---|---|

Molecular Weight |

255.02 g/mol |

IUPAC Name |

6-bromo-5-nitroindol-2-one |

InChI |

InChI=1S/C8H3BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1-3H |

InChI Key |

UCJGZHFHXNQIHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC1=O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 6 Bromo 5 Nitro 2 Oxyindole

Identification of Primary Precursors and Key Synthetic Building Blocks

A logical retrosynthetic disconnection of the target molecule, 6-Bromo-5-nitro-2-oxyindole, involves the simplification of the heterocyclic core and the removal of its substituents. The primary disconnection breaks the amide bond of the oxindole (B195798) ring, leading back to a substituted 2-aminophenylacetic acid derivative. Further disconnection of the amino and acetic acid functionalities reveals a substituted aniline (B41778) or a corresponding nitrobenzene (B124822) as a plausible starting material.

One viable retrosynthetic approach begins with the target molecule and sequentially removes the nitro and bromo groups. This leads to the key intermediate, 2-oxindole. From 2-oxindole, further disconnection of the lactam ring suggests a precursor such as 2-aminophenylacetic acid or a derivative thereof.

Alternatively, a more convergent approach considers the formation of the oxindole ring from a pre-functionalized benzene (B151609) derivative. For instance, the synthesis of 6-bromo-2-oxindole has been successfully achieved from 2,5-dibromonitrobenzene. unise.org This suggests that a key building block could be a disubstituted benzene ring where one substituent facilitates the formation of the five-membered ring and the other is a pre-installed bromo group. A subsequent nitration step would then complete the synthesis.

Another important precursor identified in the literature is p-nitroaniline, which can be used to synthesize 5-nitro-2-oxindole. google.com This highlights the possibility of starting with an aniline derivative and introducing the bromo group at a later stage.

The key synthetic building blocks for the synthesis of this compound are summarized in the table below:

| Building Block | Rationale |

| 2,5-Dibromonitrobenzene | A commercially available starting material that allows for the construction of the 6-bromo-2-oxindole core. unise.org |

| p-Nitroaniline | A precursor for the synthesis of 5-nitro-2-oxindole, which can then be brominated. google.com |

| 2-Oxindole | A central intermediate that can be subjected to sequential bromination and nitration. |

| 2-Aminophenylacetic acid derivatives | Precursors for the formation of the oxindole ring through intramolecular cyclization. |

Analysis of Regiochemical Challenges for Substitution at the C-5 and C-6 Positions of the Oxindole Core

The regioselective introduction of substituents onto the oxindole ring is a critical aspect of the synthesis of this compound. The electronic nature of the oxindole core and the directing effects of existing substituents govern the position of electrophilic substitution.

The oxindole ring system is generally activated towards electrophilic aromatic substitution. The amide group is an ortho, para-director. However, the electron-withdrawing nature of the carbonyl group at C-2 deactivates the benzene ring, particularly the C-4 and C-6 positions. The C-5 and C-7 positions are the most electron-rich and therefore the most susceptible to electrophilic attack.

Literature reviews on the chemistry of oxindoles indicate that electrophilic substitution, such as nitration and bromination, preferentially occurs at the C-5 position. sci-hub.se For instance, the nitration of 2-oxindole with a mixture of concentrated nitric acid and sulfuric acid yields 5-nitro-2-oxindole. sci-hub.se Similarly, bromination of 2-oxindole with N-bromosuccinimide (NBS) or bromine water results in the formation of 5-bromo-2-oxindole. sci-hub.se

When a substituent is already present on the ring, it will influence the position of the second substitution. In the case of 6-bromo-2-oxindole, the bromo group is a deactivating ortho, para-director. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the bromine atom. The position para to the bromine (C-3) is part of the lactam ring and less reactive. The positions ortho to the bromine are C-5 and C-7. The C-7 position is sterically hindered by the adjacent lactam ring. Thus, nitration of 6-bromo-2-oxindole is anticipated to proceed regioselectively at the C-5 position.

Strategic Planning for the Sequential or Convergent Introduction of Bromo and Nitro Moieties

The synthesis of this compound can be approached through either a sequential (linear) or a convergent strategy. The choice of strategy will depend on the availability of starting materials, the efficiency of individual steps, and the ease of purification of intermediates.

Sequential Strategy:

A sequential approach involves the stepwise introduction of the bromo and nitro groups onto the pre-formed oxindole ring or a suitable precursor. Two possible sequential routes are:

Bromination followed by Nitration: This route would start with the synthesis of 6-bromo-2-oxindole. As discussed, this intermediate can be prepared from 2,5-dibromonitrobenzene. unise.org The subsequent nitration of 6-bromo-2-oxindole is expected to yield the desired this compound due to the directing effect of the bromo substituent.

Nitration followed by Bromination: This pathway would commence with the preparation of 5-nitro-2-oxindole, which can be synthesized from p-nitroaniline. google.com The subsequent bromination of 5-nitro-2-oxindole would then be carried out. The regioselectivity of this step needs to be carefully controlled to favor substitution at the C-6 position.

Convergent Strategy:

The following table outlines the potential synthetic strategies:

| Strategy | Key Steps | Advantages | Potential Challenges |

| Sequential: Bromination then Nitration | 1. Synthesis of 6-bromo-2-oxindole. 2. Nitration of 6-bromo-2-oxindole. | Good control over regioselectivity of nitration. | Potentially lower overall yield due to the linear nature of the synthesis. |

| Sequential: Nitration then Bromination | 1. Synthesis of 5-nitro-2-oxindole. 2. Bromination of 5-nitro-2-oxindole. | Readily available starting material for 5-nitro-2-oxindole. | Regioselectivity of the bromination step may be challenging to control. |

| Convergent | 1. Synthesis of a pre-functionalized precursor (e.g., 2-amino-4-bromo-5-nitrophenylacetic acid). 2. Cyclization to form this compound. | Potentially higher overall yield. | The synthesis of the complex precursor may be lengthy and challenging. |

Consideration of Functional Group Compatibility and Transformation Cascades

Throughout the synthesis of this compound, careful consideration must be given to the compatibility of the functional groups present in the intermediates with the reaction conditions employed.

The nitro group is generally stable under a variety of reaction conditions but can be sensitive to strong reducing agents. The bromo group is a good leaving group in nucleophilic substitution reactions, which could be a competing pathway under certain conditions. The amide functionality in the oxindole ring can be hydrolyzed under strongly acidic or basic conditions.

During electrophilic substitution reactions such as nitration and bromination, the reaction conditions must be carefully controlled to avoid side reactions. For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration or degradation of the starting material. Similarly, bromination with elemental bromine requires careful control of stoichiometry and temperature to avoid multiple brominations. The use of milder brominating agents like N-bromosuccinimide (NBS) can offer better control.

Transformation cascades, where multiple bond-forming events occur in a single pot, can significantly improve the efficiency of a synthesis. In the context of this compound synthesis, a potential cascade could involve the formation of the oxindole ring followed by an in-situ functionalization. For instance, after the cyclization to form the oxindole, the reaction conditions could be adjusted to facilitate the immediate nitration or bromination of the newly formed ring system, thus reducing the number of isolation and purification steps.

The table below lists the key functional groups and potential compatibility issues:

| Functional Group | Potential Incompatibilities | Mitigation Strategies |

| Nitro Group | Strong reducing agents (e.g., H₂/Pd, Sn/HCl) | Use of chemoselective reducing agents if reduction of other groups is required. |

| Bromo Group | Strong nucleophiles, organometallic reagents | Careful choice of reaction conditions to avoid unwanted substitution reactions. |

| Amide (Lactam) | Strong acids and bases (hydrolysis) | Use of mild reaction conditions and protecting groups if necessary. |

By carefully considering these factors, a robust and efficient synthetic route to this compound can be designed and executed.

Advanced Synthetic Methodologies for the Preparation of 6 Bromo 5 Nitro 2 Oxyindole

Construction of the Oxindole (B195798) Ring System with Defined Substitution Patterns

The creation of the core oxindole scaffold is a fundamental step that can be achieved through various cyclization strategies. These methods often start from appropriately substituted acyclic molecules to ensure the correct placement of functional groups on the resulting heterocyclic ring system. acs.org

A classical and effective method for constructing the oxindole ring involves the intramolecular cyclization of substituted phenylacetic acid derivatives or related anilines. A key strategy for preparing a 6-bromo substituted oxindole involves a synthetic sequence starting from a precursor where the bromine atom and a nitro group are already positioned on an aromatic ring. unise.org

One documented synthesis for the related compound 6-bromo-2-oxindole starts with 2,5-dibromonitrobenzene. unise.org This approach involves an initial nucleophilic aromatic substitution, followed by reduction and intramolecular cyclization. The process is as follows:

Nucleophilic Attack: The starting material, 2,5-dibromonitrobenzene, reacts with a strong nucleophile like the diethyl malonate ion. unise.org The reaction regioselectively displaces the bromine atom at the ortho-position to the nitro group, forming diethyl-2-(4-bromo-2-nitrophenyl) malonate. unise.org

Hydrolysis and Decarboxylation: The resulting malonate intermediate undergoes acid-catalyzed hydrolysis to form a dicarboxylic acid, which then decarboxylates to yield a substituted phenylacetic acid derivative. unise.org

Reduction and Cyclization: The nitro group of the phenylacetic acid intermediate is reduced, typically using a reducing agent like zinc powder in an acidic medium. unise.org The resulting amino group then undergoes a spontaneous or catalyzed intramolecular cyclization by attacking the ester carbonyl group, leading to the formation of the 6-bromo-2-oxindole ring system. unise.org

This strategy is particularly powerful because it establishes the C6 bromine substitution pattern at the very beginning of the synthesis, ensuring high regioselectivity. A similar approach starting with a precursor like 4-bromo-2,5-dinitrophenylacetic acid could theoretically be adapted to generate the 6-bromo-5-nitro-2-oxyindole skeleton.

Another relevant method is the phenoxide cyclization, where N-(3-hydroxy)monoanilide of maleic esters can be cyclized to form 6-hydroxy-2-oxindole derivatives, demonstrating another pathway for intramolecular ring formation from substituted anilines. acs.org

Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including oxindoles. acs.orgbenthamdirect.com These methods often offer high efficiency, functional group tolerance, and excellent control over chemo- and stereoselectivity. acs.org Palladium and copper catalysts are frequently employed in these transformations. acs.orgrsc.org

A prominent strategy is the palladium-catalyzed intramolecular cyclization of α-halo-anilides. rsc.org For instance, the cyclization of secondary α-bromo-propionanilides has been developed to deliver a variety of 3-substituted 2-oxindoles in high yields. rsc.org This method relies on the oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular C-C bond formation. rsc.org While this specific example focuses on 3-substitution, the underlying principle of palladium-catalyzed intramolecular C-H functionalization or amination can be broadly applied to form the oxindole core from various substituted anilide precursors. acs.org

Copper-catalyzed approaches, such as those involving borylcupration, have also been explored for oxindole synthesis. acs.org These domino reactions allow for the creation of functionalized oxindoles with high selectivity. acs.org The versatility of transition metal catalysts allows for the use of diverse starting materials, and these methods are often amenable to creating sterically congested and complex oxindole structures. acs.org

| Catalyst System | Precursor Type | Reaction Type | Reference |

| Palladium(0) / Ligand | α-bromo-propionanilides | Intramolecular Cyclization | rsc.org |

| Copper / Ligand | Unsaturated Anilides | Asymmetric Borylcupration | acs.org |

| Rhodium / Ligand | Unsaturated Anilides | Conjugate Addition | acs.org |

| Dinuclear Zinc | Isatins / α-hydroxy ketones | Knoevenagel/Michael/Pinner | nih.gov |

Radical cyclization reactions provide a powerful and direct route to the oxindole core, often from readily available starting materials like N-arylacrylamides. bohrium.comthieme-connect.com These reactions typically involve the generation of a radical species that adds to the alkene moiety, followed by an intramolecular homolytic aromatic substitution (HAS) to form the five-membered ring of the oxindole. nih.gov

The initiation of these radical cascades can be achieved through several means:

Chemical Initiation: Reagents like di-tert-butyl peroxide (DTBP) or a combination of K₂S₂O₈ and a silver salt can be used to generate the initial radical species. bohrium.comthieme-connect.com

Transition Metal-Free Initiation: A novel approach utilizes a catalytic amount of 9,10-phenanthrenequinone (PQ) with K₂CO₃ to promote the cyclization of α-bromoanilides, likely through a single electron transfer (SET) process. rsc.org

Electrochemical Initiation: An iron-catalyzed electrochemical method has been developed for the radical addition/cyclization of N-arylacrylamides, offering a sustainable alternative to chemical oxidants or reductants. rsc.org

These radical methods are valued for their mild conditions and tolerance of a wide range of functional groups. thieme-connect.comrsc.org For example, a metal-free cascade cyclization has been used to synthesize perfluorinated oxindoles from N-arylacrylamides and perfluoroalkyl iodides, demonstrating the robustness of this pathway. beilstein-journals.org

In recent years, visible-light photoredox catalysis has emerged as a sustainable and powerful tool for organic synthesis, including the construction of oxindoles. researchgate.netrsc.org These methods often proceed under very mild conditions, are energy-efficient, and can be performed without the need for precious or toxic transition metals. sioc-journal.cnrsc.org Many of these transformations are based on radical pathways, where a photosensitizer or a photosensitive substrate initiates a single-electron transfer (SET) process upon irradiation with visible light. sioc-journal.cnhep.com.cn

Key features of visible light-induced oxindole synthesis include:

Photocatalyst-Driven Reactions: Eosin Y, a common organic dye, can act as an inexpensive and environmentally friendly photocatalyst to enable the tandem radical cyclization of N-aryl acrylamides, producing oxindole derivatives in high yields. sioc-journal.cn

Metal-Free and Photocatalyst-Free Approaches: In some cases, the substrate itself can be photosensitive, absorbing visible light directly to initiate the reaction without any external catalyst. hep.com.cnnih.gov This has been demonstrated in the synthesis of 3,3-disubstituted oxindoles from isatin-derived imines. hep.com.cn Another strategy involves the generation of aryl radicals from readily available aryl halides under visible light, which then engage in cyclization with acrylamides. rsc.org

Scalability and Applicability: These photochemical methods are often scalable and show high functional group tolerance, making them suitable for the synthesis of complex and biologically relevant molecules. rsc.orgnih.gov The reactions can even be driven by solar energy, highlighting their potential for practical and green applications. nih.gov

| Method | Catalyst / Sensitizer | Radical Source | Key Features | Reference |

| Tandem Radical Cyclization | Eosin Y | Diethyl bromomalonate | Mild conditions, high yield, environmentally friendly | sioc-journal.cn |

| Substrate-Photosensitive Strategy | None | Hantzsch Esters | Photocatalyst-free, umpolung synthesis | hep.com.cn |

| Radical-Coupling | None (Photosensitive intermediates) | Polyfluoroalkyl iodide | Metal-free, three-component reaction, constructs sterically congested oxindoles | nih.gov |

| Heteroarylation | None | (Hetero)aryl halides | Transition metal-free, scalable, broad scope | rsc.org |

| Decarboxylative Cyclization | FeCl₃ | Carboxylate salts | Sustainable, uses inexpensive iron catalyst | acs.org |

Introduction and Regioselective Functionalization of Bromo and Nitro Groups

Achieving the specific 6-bromo-5-nitro substitution pattern requires precise control over the regioselectivity of the functionalization steps. This can be accomplished either by introducing the bromo and nitro groups onto a pre-formed oxindole scaffold or by using a starting material in which these groups are already correctly positioned prior to the ring-forming reaction.

Electrophilic aromatic substitution (EAS) is the cornerstone reaction for functionalizing aromatic rings. masterorganicchemistry.comlongdom.org The introduction of bromo and nitro groups onto an aromatic system is typically achieved through bromination and nitration reactions, respectively. byjus.com

Functionalization of a Precursor: As described in section 3.1.1, a highly effective strategy for controlling regiochemistry is to begin with a precursor that already contains the desired substituents. The synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene is a prime example of this approach. unise.org In this case, the final positions of the bromo (C6) and nitro (C5, after reduction and cyclization) groups are dictated by the structure of the starting material. This circumvents potential issues with regioselectivity that can arise when functionalizing the heterocyclic ring directly.

Functionalization of a Pre-formed Oxindole: Alternatively, one can perform electrophilic substitution on an existing oxindole ring. For the synthesis of this compound, this would involve the nitration of 6-bromo-2-oxindole. medchemexpress.com The outcome of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring portion of the oxindole.

The amide group (part of the lactam ring) is an activating group and is ortho, para-directing. Its influence directs incoming electrophiles to positions C5 and C7.

The bromine atom at C6 is a deactivating group but is also ortho, para-directing. It directs incoming electrophiles to positions C5 and C7.

Both existing groups synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺, generated from a mixture of nitric and sulfuric acids) to the C5 and C7 positions. masterorganicchemistry.com Since the C7 position is sterically hindered by the adjacent lactam ring, substitution at the C5 position is generally favored. Therefore, the direct nitration of 6-bromo-2-oxindole is a scientifically plausible and direct route to obtaining this compound. The commercial availability of various substituted oxindoles, such as 5-bromo-2-oxindole and 5-nitro-2-oxindole, supports the feasibility of such electrophilic functionalization reactions. mdpi.com

Nucleophilic Aromatic Substitution with Nitro Group Displacement (if applicable to precursors)

The synthesis of the 6-bromo-2-oxindole precursor often begins with a commercially available, appropriately substituted nitroaromatic compound. unise.orgresearchgate.net A key strategy involves the nucleophilic aromatic substitution (SNAr) on a precursor like 2,5-dibromonitrobenzene. unise.org In this approach, the nitro group plays a crucial role in activating the aromatic ring toward nucleophilic attack.

A reported synthesis involves the reaction of 2,5-dibromonitrobenzene with a strong nucleophile, such as the diethyl malonate anion. unise.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base, such as potassium carbonate (K2CO3), to generate the nucleophile in situ. unise.org The strong electron-withdrawing nature of the nitro group facilitates the nucleophilic attack at the ortho-position, leading to the displacement of a bromine atom to form the intermediate, diethyl-2-(4-bromo-2-nitrophenyl) malonate. unise.org This intermediate is then subjected to a series of subsequent reactions, including hydrolysis, decarboxylation, reduction of the nitro group, and finally, intramolecular cyclization to yield the 6-bromo-2-oxindole core. unise.orgresearchgate.net

This concept of using a nitro group to activate an adjacent leaving group for SNAr is a foundational strategy. semanticscholar.org For instance, the nitration of 6-bromoquinoline (B19933) has been shown to activate the C-6 position, facilitating the substitution of the bromine atom with various nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org While this example involves displacement of the bromo group activated by a newly introduced nitro group, the underlying electronic principle of nitro-group activation is the same and is critical for designing syntheses of precursors for this compound.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution of 2,5-dibromonitrobenzene

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product Intermediate | Reference |

| 2,5-dibromonitrobenzene | Diethyl malonate | K2CO3 | DMSO | 50°C | 18 hours | Diethyl-2-(4-bromo-2-nitrophenyl) malonate | unise.org |

Direct Bromination and Nitration Techniques: Considerations for Selectivity

Achieving the 6-bromo-5-nitro substitution pattern on a pre-formed 2-oxindole core requires careful control of electrophilic aromatic substitution reactions. The order of bromination and nitration is critical due to the directing effects of the substituents and the oxindole ring itself.

The synthesis of the related 6-bromo-5-nitro-1H-indole-2,3-dione involves a sequential process: first, the bromination of the indole-2,3-dione ring, followed by nitration. This suggests a similar step-wise approach would be necessary for 2-oxindole.

Direct bromination of the 2-oxindole ring can present challenges with regioselectivity, potentially leading to a mixture of products. bridgew.edu The existing lactam ring and its substituents influence the position of incoming electrophiles. For the synthesis of this compound, the most logical route would involve the nitration of 6-bromo-2-oxindole. The bromo group at the C-6 position is an ortho-, para-director. The C-5 and C-7 positions are ortho and para to the bromine, respectively. The amide nitrogen of the oxindole ring is also an activating ortho-, para-director, strongly influencing the C-5 and C-7 positions. Therefore, nitrating 6-bromo-2-oxindole would be expected to favor substitution at the C-5 and C-7 positions. Separating the desired 5-nitro isomer from the 7-nitro byproduct would be a key challenge requiring optimized reaction conditions.

A model for this transformation can be found in the nitration of 6-bromoquinoline, where nitration with nitric and sulfuric acids selectively yields 6-bromo-5-nitroquinoline. semanticscholar.org This indicates that the electronic environment in the 6-bromo-substituted heterocyclic system directs the nitro group to the C-5 position, a favorable precedent for the synthesis of this compound. Careful control of temperature and the nitrating agent (e.g., HNO3/H2SO4) would be essential to maximize the yield of the desired C-5 nitro product and minimize side reactions.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is essential for the efficient synthesis of complex molecules like this compound. This involves a systematic evaluation of catalysts, solvents, and temperature to maximize product yield and purity while minimizing reaction times and waste.

Catalyst Development and Screening

The synthesis of oxindoles often relies on catalysis to construct the heterocyclic core or to perform functionalization steps. acs.org Both acid and base catalysts are widely employed. In the context of forming substituted oxindoles, catalyst screening is a critical step in methods development.

For instance, in formal [4+2] annulation reactions to generate spiro-oxindoles, a range of Brønsted and Lewis acids have been systematically evaluated. acs.org Studies show that while various acids like p-toluenesulfonic acid (TsOH·H2O), methanesulfonic acid (MsOH), and the Lewis acid scandium triflate (Sc(OTf)3) can catalyze the reaction, trifluoromethanesulfonic acid (TfOH) often provides superior yields. acs.org The choice of catalyst can have a dramatic impact on reaction efficiency, as demonstrated by the low yields obtained with weaker acids like trifluoroacetic acid (TFA) and benzoic acid. acs.org

Transition metal catalysis, particularly with palladium, copper, rhodium, and nickel, also represents a powerful strategy for constructing the oxindole scaffold through various cyclization reactions. acs.orgwhiterose.ac.uk For precursor synthesis, metal-free organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively in base-catalyzed reactions. sjp.ac.lkrsc.org

Table 2: Screening of Acid Catalysts for a Spiro-Oxindole Synthesis via Formal [4+2] Annulation

| Entry | Catalyst (10 mol%) | Solvent | Yield (%) | Reference |

| 1 | TfOH | DCE | 94 | acs.org |

| 2 | TsOH·H2O | DCE | 77 | acs.org |

| 3 | MsOH | DCE | 72 | acs.org |

| 4 | TFA | DCE | 26 | acs.org |

| 5 | Sc(OTf)3 | DCE | 93 | acs.org |

| 6 | Cu(OTf)2 | DCE | 86 | acs.org |

Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can control reaction pathways and influence product distribution. acs.org In the synthesis of the 6-bromo-2-oxindole precursor from 2,5-dibromonitrobenzene, the initial SNAr step is performed in DMSO at 50°C, while a subsequent cyclization step is carried out at reflux in a mixture of sulfuric acid, water, and ethanol. unise.org

The profound impact of the solvent is highlighted in domino reactions of 3-ylideneoxindoles, where switching the solvent can completely change the product outcome, leading to either spirocyclopropyl-2-oxindoles or pyrazoloquinazolinones. acs.org Systematic screening of solvents is therefore crucial. In the acid-catalyzed synthesis of spiro-oxindoles, 1,2-dichloroethane (B1671644) (DCE) was found to be the optimal solvent, outperforming tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) (MeCN). acs.org

Table 3: Effect of Solvent on the TfOH-Catalyzed Synthesis of a Spiro-Oxindole Derivative

| Entry | Solvent | Temperature | Yield (%) | Reference |

| 1 | DCE | 80°C | 94 | acs.org |

| 2 | THF | 80°C | 78 | acs.org |

| 3 | Toluene | 80°C | 42 | acs.org |

| 4 | MeCN | 80°C | 83 | acs.org |

Temperature control is equally important. While many reactions are run at elevated temperatures (reflux) to increase reaction rates, milder conditions are sometimes necessary to improve selectivity and prevent decomposition. unise.orgacs.org

Green Chemistry Principles in Synthesis Scale-Up

The application of green chemistry principles is increasingly important in modern organic synthesis, aiming to design processes that are safer, more efficient, and environmentally sustainable. bridgew.edubeilstein-journals.org For the synthesis of oxindole derivatives, this involves using less hazardous reagents, minimizing waste, and employing environmentally benign solvents. sjp.ac.lkmdpi.com

A key principle is the development of catalyst-free and solvent-free reaction conditions or the use of water as a reaction medium. sjp.ac.lk Water is an ideal green solvent due to its non-toxicity, availability, and safety. acs.org

The replacement of hazardous organic solvents with greener alternatives is a core tenet of sustainable chemistry. sjp.ac.lk Water, polyethylene (B3416737) glycol (PEG), and various bio-based solvents are gaining traction in the synthesis of nitrogen-containing heterocycles. mdpi.com

A notable example is the synthesis of oxindole-fused spirotetrahydrofurans from 3-allyl-3-hydroxy-2-oxindoles. acs.org This reaction is efficiently catalyzed by methanesulfonic acid (MSA) using water as the sole solvent. acs.org The process is operationally simple, requires no hazardous organic solvents, and proceeds at reflux temperature, making it an environmentally friendly and atom-economical alternative to traditional methods. acs.org Such approaches, which avoid volatile and toxic solvents, are not only ecologically beneficial but also often simplify product purification and are more amenable to large-scale synthesis. sjp.ac.lkacs.org

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of oxindole synthesis, various heterogeneous and recyclable catalysts have been employed for key reaction steps such as hydrogenation, cyclization, and functionalization.

While a specific recyclable catalytic system for the synthesis of this compound has not been reported, several systems used for the synthesis of substituted oxindoles could be adapted. For instance, a recyclable fluorous bifunctional Cinchona alkaloid catalyst has been effectively used in cascade reactions to produce spirooxindoles mdpi.com. Similarly, graphene oxide has been demonstrated as a recyclable catalyst for the synthesis of spiro-pyrrolidine oxindoles via 1,3-dipolar cycloaddition reactions nih.gov. Other examples include the use of polyethylene glycol (PEG-400) as a recyclable medium for the catalyst-free synthesis of α-oxindole-α-hydroxyphosphonates and the application of alum [KAl(SO4)2·12H2O] as a recyclable Lewis acid catalyst for the preparation of new oxindoles in aqueous media researchgate.netresearchgate.net.

These catalytic systems offer several advantages, including ease of separation from the reaction mixture, potential for multiple reuse cycles with minimal loss of activity, and often milder reaction conditions. The application of such catalysts could be envisioned in the reductive cyclization of a suitable precursor, such as a derivative of 2-amino-4-bromo-5-nitrophenylacetic acid, to form the this compound core.

Table 1: Examples of Recyclable Catalytic Systems in the Synthesis of Oxindole Derivatives

| Catalyst System | Reaction Type | Key Advantages | Potential Application for this compound |

| Fluorous bifunctional Cinchona alkaloid | Asymmetric cascade reactions | High enantioselectivity, catalyst recyclability | Asymmetric synthesis of chiral derivatives |

| Graphene Oxide (GO) | 1,3-Dipolar cycloaddition | Heterogeneous, low catalyst loading, green | Synthesis of spiro-pyrrolidine derivatives |

| Polyethylene Glycol (PEG-400) | Catalyst-free one-pot reactions | Recyclable medium, environmentally benign | As a green reaction medium |

| Alum [KAl(SO4)2·12H2O] | Electrophilic substitution | Inexpensive, non-toxic, water-tolerant | Friedel-Crafts type reactions |

Multi-Component Reactions (MCRs) and Domino Processes Incorporating Oxindole Scaffolds

Multi-component reactions (MCRs) and domino processes represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. nih.govmdpi.commdpi.combeilstein-journals.org The oxindole scaffold has been a frequent target for the application of these powerful synthetic tools. researchgate.netacs.orgbeilstein-journals.orgbohrium.com

Various MCRs have been developed for the synthesis of a wide array of functionalized oxindoles and spirooxindoles. For example, a three-component reaction of isatins, N,N-dimethylaniline, and 1,3-indandione (B147059) in the presence of LiClO4 has been used to produce new unsymmetrical oxindoles beilstein-journals.org. This demonstrates the feasibility of constructing the oxindole core with various substituents in a single step. Another example is the microwave-promoted three-component reaction of isatins, α-dicarbonyl compounds, and amino acids to afford oxygen-bridged spirooxindoles nih.gov.

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next. These processes allow for the rapid construction of complex molecular architectures. Organocatalyzed domino reactions have been extensively used for the stereoselective synthesis of spirooxindoles mdpi.com. Metal-catalyzed domino processes, often involving palladium, have also been employed for the synthesis of functionalized oxindoles acs.org.

For the synthesis of this compound, a hypothetical MCR could involve the reaction of a suitably substituted aniline (B41778), for instance, 2-amino-4-bromo-5-nitro-toluene, with a glyoxylate (B1226380) derivative and a chlorinating agent in a one-pot procedure to construct the oxindole ring. Alternatively, a domino reaction could be envisioned starting from a precursor that undergoes an intramolecular cyclization cascade triggered by a single event.

Table 2: Representative Multi-Component and Domino Reactions for Oxindole Synthesis

| Reaction Type | Components/Starting Material | Catalyst/Conditions | Product Type |

| Three-component reaction | Isatins, N,N-dimethylaniline, 1,3-indandione | LiClO4 | Unsymmetrical 3,3-disubstituted oxindoles |

| Three-component reaction | Isatins, α-dicarbonyl compounds, amino acids | Microwave, MeOH/H2O | Oxygen-bridged spirooxindoles |

| Organocatalytic domino reaction | Electron-deficient olefinic oxindoles, nucleophiles | Chiral Cinchona alkaloid derivatives | Spirooxindoles |

| Palladium-catalyzed domino reaction | N-(o-iodoaryl)acrylamides, thioformates | Pd catalyst | Thioester-functionalized oxindoles |

Chemical Reactivity and Derivatization Pathways of 6 Bromo 5 Nitro 2 Oxyindole

Reactivity Governed by the Bromo Substituent

The carbon-bromine bond at the C6 position is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl bromide moiety of 6-bromo-5-nitro-2-oxyindole is an excellent substrate for these transformations. wikipedia.orgwikipedia.org The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures or to attach alkyl or vinyl groups. For substrates similar to this compound, such as other bromo-substituted nitrogen heterocycles, catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., XPhos) are effective. nih.gov The choice of base, typically K₂CO₃, K₃PO₄, or Cs₂CO₃, is crucial for activating the boronic acid. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). wikipedia.orgmdpi.com The reaction is highly valuable for synthesizing arylalkynes, which are important intermediates in the synthesis of more complex molecules, including indole (B1671886) alkaloids and organic materials. libretexts.org Copper-free conditions have also been developed to avoid the homocoupling of the alkyne partner. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base (such as Et₃N or K₂CO₃) to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is particularly useful for introducing vinyl groups onto the aromatic core. The reaction typically favors the formation of the trans-isomer of the resulting alkene. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 60-100 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 80 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the halide can activate the ring for Nucleophilic Aromatic Substitution (SNAr). libretexts.orgnih.gov In this compound, the nitro group at the C5 position is ortho to the bromo group at C6. This positioning strongly activates the C6 carbon for attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A potent nucleophile attacks the electron-deficient carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing factor. libretexts.org In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This pathway allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles to replace the bromine atom.

Reactivity Directed by the Nitro Substituent

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, primarily through its ability to be chemically reduced and its effect on the electronic character of the oxindole (B195798) system.

The aromatic nitro group can be selectively reduced to an amino group under various conditions. wikipedia.org This transformation is synthetically valuable as it converts the strongly deactivating nitro group into a versatile, activating amino group, which can then be further functionalized. Chemoselectivity is crucial, as the conditions must reduce the nitro group without affecting the aryl bromide or the lactam (amide) functionality of the oxindole core.

Common reagents for this transformation include:

Metals in Acidic Media: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride (NH₄Cl), are classic and effective methods for reducing aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method. Reaction conditions can be tuned to ensure the C-Br bond remains intact (a process known as hydrodebromination can sometimes compete). wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Nickel) can also effect the reduction at moderate temperatures. jrfglobal.com

Sodium Hydrosulfite (Sodium Dithionite): Na₂S₂O₄ is a mild reducing agent capable of selectively reducing nitro groups in aqueous or mixed aqueous/organic solvent systems. wikipedia.org

The resulting 6-bromo-5-amino-2-oxyindole is a valuable intermediate, where the newly formed amino group can undergo diazotization or serve as a nucleophile, while the bromo group remains available for cross-coupling reactions.

While the nitro group itself is not a direct participant in conjugate addition, its strong electron-withdrawing nature significantly influences the reactivity of the oxindole ring system. The oxindole core, specifically at the C3 position, can be readily converted into a Michael acceptor. For instance, a Knoevenagel condensation of the C3 methylene (B1212753) group with an aldehyde or ketone yields a 3-alkylidene-2-oxyindole.

This resulting α,β-unsaturated system is an excellent Michael acceptor. The electron-withdrawing nitro group at the C5 position would further enhance the electrophilicity of the β-carbon of the exocyclic double bond, making it more susceptible to conjugate addition by soft nucleophiles (Michael donors) such as malonates, cyanoacetates, or organocuprates. organic-chemistry.orgorganic-chemistry.org This two-step sequence—condensation followed by Michael addition—is a powerful strategy for constructing complex, substituted oxindole scaffolds. researchgate.net

Functionalization at the Oxindole Core and Nitrogen Atom

The oxindole scaffold possesses two additional key reactive sites: the nitrogen atom of the lactam and the α-carbon (C3) to the carbonyl group.

N-Functionalization: The N-H proton of the oxindole is moderately acidic (pKa ≈ 18 in DMSO) and can be removed by a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The resulting N-anion is a potent nucleophile that can react with a variety of electrophiles. This allows for straightforward N-alkylation, N-acylation, or N-arylation, providing a direct method to introduce substituents that can modulate the molecule's biological and physical properties. nih.gov

C3-Functionalization: The methylene group at the C3 position is flanked by the carbonyl group and the aromatic ring, making the C3 protons acidic and amenable to deprotonation by strong bases to form an enolate. This enolate can then react with various electrophiles, enabling C3-alkylation, -acylation, and -halogenation. iiserpune.ac.inacs.org Furthermore, the C3 position is prone to condensation reactions with aldehydes and ketones to form 3-alkylidene derivatives, as mentioned previously. The presence of two substituents at the C3 position creates a quaternary stereocenter, a structural motif of significant interest in medicinal chemistry. iiserpune.ac.inacs.org Electrochemical methods have also been developed for the direct C-H functionalization at this position. acs.orgacs.org

C-3 Functionalization and Quaternary Center Formation

No specific research data is available for the C-3 functionalization or the formation of quaternary centers starting from this compound.

N-1 Alkylation and Acylation Reactions

There is no published literature detailing the N-1 alkylation or acylation reactions of this compound.

Exploration of Chemo- and Regioselectivity in Complex Reaction Systems

Specific studies on the chemo- and regioselectivity of this compound in complex reaction systems have not been found in the scientific literature.

Spectroscopic and Advanced Analytical Characterization Methodologies for 6 Bromo 5 Nitro 2 Oxyindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra are crucial for identifying the different types of protons, carbons, and nitrogens in a molecule and for gaining initial insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-5-nitro-2-oxyindole is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the oxindole (B195798) ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and bromo groups, as well as the carbonyl group.

Aromatic Protons: The protons on the aromatic ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific coupling patterns will be indicative of their relative positions.

Methylene Protons: The CH₂ group at the 3-position of the oxindole ring is expected to produce a singlet at approximately δ 3.5-4.0 ppm.

Amide Proton: The NH proton of the lactam ring will likely appear as a broad singlet in the downfield region, typically above δ 8.0 ppm, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the lactam ring is expected to be the most downfield signal, appearing around δ 175-180 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbons attached to the bromine and nitro groups will have their chemical shifts significantly influenced by these substituents.

Methylene Carbon: The methylene carbon (CH₂) will appear in the upfield region, typically around δ 35-45 ppm.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide valuable information about the electronic environment of the nitrogen atoms. The amide nitrogen of the oxindole ring and the nitrogen of the nitro group would be expected to have distinct chemical shifts, reflecting their different hybridization and oxidation states.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~177 |

| C3 (CH₂) | ~3.7 (s, 2H) | ~36 |

| C3a | - | ~128 |

| C4 | ~7.8 (s, 1H) | ~125 |

| C5 | - | ~140 (C-NO₂) |

| C6 | - | ~115 (C-Br) |

| C7 | ~8.2 (s, 1H) | ~112 |

| C7a | - | ~145 |

| N1-H | ~10.5 (br s, 1H) | - |

Note: These are predicted values and may vary in an actual experimental spectrum. The multiplicity (s = singlet, br s = broad singlet) is also predicted.

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to confirm the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH₂ group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by observing correlations from the methylene protons to the carbonyl carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, is a rapid and non-destructive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the amide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the lactam carbonyl group should be present in the range of 1680-1720 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. scialert.net

C-N Stretching: The C-N stretching of the amide will appear in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹. researchgate.net

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| C=O Stretch (Lactam) | 1680-1720 | Strong |

| Asymmetric NO₂ Stretch | 1500-1560 | Strong |

| Symmetric NO₂ Stretch | 1345-1385 | Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₅BrN₂O₃), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include:

Loss of the nitro group (NO₂)

Loss of carbon monoxide (CO) from the lactam ring

Loss of a bromine radical (Br•)

Cleavage of the five-membered ring

The analysis of these fragment ions would provide further confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

For this compound (C₈H₅BrN₂O₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated mass would then be compared to the experimentally measured value. A close correlation between the theoretical and observed mass provides strong evidence for the compound's elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the compound. | C₈H₅BrN₂O₃ |

| Theoretical Exact Mass | The calculated monoisotopic mass. | 255.9487 u |

| Ionization Mode | Typically Electrospray Ionization (ESI) is used. | ESI+ or ESI- |

| Observed Ion | The protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. | [M+H]⁺ = 256.9560 u |

| Expected Experimental m/z | The anticipated mass-to-charge ratio from HRMS analysis. | ~256.9560 ± 0.0013 |

| Mass Accuracy | The acceptable deviation from the theoretical mass. | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides valuable information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of the compound's structure and functional groups.

In a hypothetical MS/MS experiment on the protonated molecule of this compound ([M+H]⁺), characteristic fragmentation pathways would be expected. The presence of both nitro and bromo substituents on an aromatic ring can lead to competitive fragmentation pathways, including the loss of radicals such as •NO₂ or •Br, and neutral molecules like HNO₂. bohrium.com The fragmentation of the oxindole core would also produce specific product ions. By analyzing these fragments, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure.

Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Postulated Product Ions (m/z) | Postulated Neutral Loss |

|---|---|---|---|

| 256.9560 | Variable | 210.9511 | NO₂ |

| 256.9560 | Variable | 177.9663 | Br |

| 256.9560 | Variable | 183.0017 | CO + NO₂ |

| 210.9511 | Variable | 182.9562 | CO |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. While no specific crystal structure for this compound is currently available in open literature, related structures containing bromo and nitro functional groups have been successfully characterized using this technique. growingscience.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Calculated Density | g/cm³ |

| Final R-factor | A measure of the quality of the structural model. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a non-volatile compound. A solution of this compound would be injected into a column packed with a stationary phase (commonly C18 for reverse-phase chromatography). The components of the sample are then separated based on their differential partitioning between the mobile phase and the stationary phase.

A UV detector would likely be used for detection, as the aromatic and nitro groups in the molecule are strong chromophores. A pure sample would ideally show a single sharp peak at a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate, and column type). The peak area can be used to quantify the purity, often expressed as a percentage.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (B52724) (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Dependent on exact conditions |

| Purity Assessment | >95% (based on peak area) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS may be challenging and could require high inlet temperatures that might cause thermal degradation.

However, GC-MS could be employed for the analysis of more volatile derivatives of the compound. For instance, derivatization of the amide nitrogen could increase its volatility, making it amenable to GC analysis. The mass spectrometer detector would then provide mass spectra of the separated components, aiding in their identification. The fragmentation patterns observed in the mass spectrum would be based on electron ionization (EI), which can provide a fingerprint-like spectrum for library matching and structural confirmation.

Table 5: Potential GC-MS Analysis of a Volatile Derivative of this compound

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | e.g., Silylation reagent (BSTFA) |

| GC Column | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Theoretical and Computational Chemistry Studies of 6 Bromo 5 Nitro 2 Oxyindole

Applications of 6 Bromo 5 Nitro 2 Oxyindole As a Synthetic Building Block and Research Tool

Utility in the Synthesis of Complex Heterocyclic Scaffolds and Architectures

The 6-Bromo-5-nitro-2-oxyindole scaffold is strategically functionalized for the construction of more complex heterocyclic systems. The oxindole (B195798) core itself is a precursor to a wide array of natural products and bioactive molecules. nih.govmdpi.comnih.gov The bromine atom at the 6-position is particularly significant as it serves as a chemical handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

One of the most powerful methods for carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction typically involves the coupling of an aryl or vinyl halide with an organoboron reagent, catalyzed by a palladium complex. harvard.edu The 6-bromo substituent on the oxindole ring makes the compound an ideal substrate for such reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at this position. nih.govnih.gov This method facilitates the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds. The general conditions for Suzuki-Miyaura coupling on similar bromo-substituted nitrogen heterocycles often involve a palladium catalyst and a base in a suitable solvent system. libretexts.orgnih.govnih.gov

Furthermore, the oxindole nucleus is a key component in the synthesis of spirooxindoles, a class of compounds characterized by a spirocyclic junction at the C3 position of the oxindole ring. nih.govrsc.org These architectures are found in numerous alkaloids and possess significant biological activities. nih.govnih.gov Multicomponent reactions, often involving isatin (B1672199) derivatives (the oxidized form of oxindoles), are a common and efficient strategy for assembling these intricate three-dimensional structures. mdpi.comresearchgate.netrsc.orgnih.gov The this compound scaffold can be derivatized and then employed in such reactions, for instance, in 1,3-dipolar cycloadditions with azomethine ylides to generate spirooxindole-pyrrolidine frameworks. rsc.org The electron-withdrawing nature of the nitro group at the 5-position can influence the reactivity of the oxindole system, potentially activating the scaffold for certain nucleophilic or cycloaddition reactions. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles This table presents generalized conditions and exemplary transformations on related substrates to illustrate the synthetic potential of the bromo-functional group.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura Coupling | 5-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Phenyl-1H-indazole |

| Suzuki-Miyaura Coupling | Bromo-oxindole | Arylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 6-Aryl-oxindole |

| Heck Coupling | Bromoindole | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Alkenyl-indole |

Role in Scaffold Diversification and Chemical Library Generation for Research Purposes

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening and drug discovery. nih.govnih.govcam.ac.uk The goal of DOS is to efficiently populate chemical space with novel molecular architectures. cam.ac.uk Heterocyclic compounds are frequently used as starting scaffolds for DOS due to their prevalence in natural products and approved drugs. msesupplies.comsigmaaldrich.com

The this compound molecule is an excellent candidate for scaffold diversification in the context of chemical library generation. Its utility stems from several key features:

Privileged Core: The oxindole skeleton is a well-established "privileged" scaffold, meaning it is capable of binding to multiple biological targets. rsc.org

Orthogonal Functional Handles: The compound possesses two distinct and reactive functional groups: the bromo group and the nitro group. The bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.), allowing for the introduction of a first dimension of diversity. nih.govnih.gov

Reactive Nitro Group: The nitro group can be readily reduced to an amino group. This newly formed aniline (B41778) can then undergo a host of secondary reactions, such as amidation, sulfonylation, or diazotization followed by substitution, introducing a second, independent dimension of diversity.

Reactive C3 Position: The methylene (B1212753) group at the C3 position of the oxindole ring is reactive and can be functionalized through various reactions, including aldol (B89426) condensations and Michael additions, to introduce a third point of diversification, often leading to spirocyclic structures. rsc.org

This multi-directional functionalization allows for the rapid generation of a large library of related but structurally distinct compounds from a single, advanced intermediate. Such libraries are invaluable for exploring structure-activity relationships (SAR) and identifying hit compounds against new biological targets. nih.gov

Contributions to Materials Science Research

The unique electronic and photophysical properties of conjugated organic molecules have led to their extensive use in materials science, particularly in the fields of organic electronics and photonics. Functionalized oxindoles have emerged as promising building blocks for such materials.

The extended π-system of the oxindole core, combined with its tunable electronic properties through substitution, makes it an attractive precursor for organic dyes and semiconductors. chemimpex.com The bromine atom on this compound is particularly useful, as it allows for the construction of larger conjugated systems via cross-coupling reactions.

Furthermore, derivatives of 6-bromo-oxindole are precursors to historical and functionally important dyes like 6,6'-dibromoindigo, the primary component of Tyrian purple. unise.org This classic dye has recently been reinvestigated as an ambipolar organic semiconductor, suitable for use in phototransistors due to its small bandgap, air stability, and efficient charge transport properties. researchgate.net The synthesis of such dimeric structures relies on the reactivity of the 6-bromo-oxindole precursor. The presence of a nitro group, as in this compound, would be expected to significantly modulate the electronic properties (e.g., the LUMO level) of any derived materials, offering a route to fine-tune their semiconductor performance.

Table 2: Performance Data of Halogenated Oxindole Dyes in DSSCs Data adapted from a study on new D-π-A configured organic sensitizers to show the effect of halogen substitution. mdpi.com

| Dye Substituent (at C6) | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Power Conversion Efficiency (%) |

| Fluorine | 476 | 3.52 x 104 | 6.84 |

| Bromine | 483 | 3.88 x 104 | 7.15 |

| Iodine | 483 | 3.47 x 104 | 6.78 |

Conjugated polymers are the active materials in a range of organic electronic devices, including organic photovoltaics (OPVs), or polymeric solar cells. The performance of these devices is highly dependent on the chemical structure of the polymers used. 6-Bromo-2-oxindole has been identified as a key precursor for synthesizing 6,6'-dibromoisoindigo, a molecule that is widely used as an electron-acceptor unit within conjugated polymers for solar cell applications. unise.org The incorporation of such electron-deficient units into a polymer backbone is a common strategy for tuning the material's electronic energy levels and improving device efficiency.

While not the specific compound of focus, the relevance of bromo-nitro-aromatic structures in this field has been demonstrated by studies where 1-bromo-4-nitrobenzene (B128438) was used as a dopant in the active layer of polymer solar cells. rsc.org This additive was found to promote exciton (B1674681) separation and enhance electron transfer, leading to an 18% improvement in power conversion efficiency. rsc.org This suggests that the bromo- and nitro-functional groups on the this compound scaffold could be leveraged in the design of novel monomers for advanced polymeric systems, where the bromo- group provides the site for polymerization (e.g., via Suzuki polycondensation) and the nitro- group helps to tune the electronic properties of the final polymer.

Development of Chemical Probes for Elucidating Biological Mechanisms (without direct therapeutic or clinical claims)

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. olemiss.edursc.org They are essential tools in chemical biology for validating new drug targets and unraveling complex cellular pathways. nih.gov The design of a high-quality chemical probe requires a molecule with high potency, selectivity, and cell permeability.

Functionalized heterocyclic scaffolds are common starting points for the development of chemical probes. nih.gov The this compound scaffold possesses features that make it an attractive starting point for probe development. Its reactive handles—the bromo and nitro groups—allow for the systematic attachment of various functionalities, such as reporter tags (e.g., fluorophores, biotin) or photoreactive groups for covalent labeling experiments. For instance, the bromo-substituent on a related quinazolinone core was utilized during the optimization of a fragment-based hit to develop a potent and selective chemical probe for the BET family of bromodomains. nih.gov

While specific literature detailing the direct use of this compound as a chemical probe is not extensive, its structural components and synthetic accessibility make it a plausible candidate for such endeavors. The oxindole core can be elaborated to achieve specific binding to a target protein, while the bromo and nitro positions can be used to append the necessary functionalities to probe the target's biological role without making direct therapeutic claims.

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthetic Routes to Chiral 6-Bromo-5-nitro-2-oxyindole Derivatives

A significant frontier in the study of oxindole (B195798) derivatives lies in the control of their stereochemistry. The development of novel asymmetric synthetic routes to produce chiral derivatives of this compound would be a critical step in exploring their potential biological activities. Many bioactive molecules are effective only in a specific enantiomeric form. Future research would likely focus on the use of chiral catalysts, auxiliaries, or organocatalysis to introduce stereocenters with high enantioselectivity. The synthesis of such chiral compounds would be essential for investigating their interactions with biological targets.

Exploration of Unexpected Reactivity Patterns and Rearrangements

The introduction of a nitro group at the 5-position of the 6-bromo-2-oxindole core is expected to significantly influence its electronic properties and reactivity. Future investigations would likely uncover unexpected reactivity patterns and potential for novel molecular rearrangements. The interplay between the electron-withdrawing nitro group and the bromine atom could lead to unique chemical transformations, providing access to new and structurally diverse molecular scaffolds that are not achievable from the parent 6-bromo-2-oxindole.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

To facilitate the exploration of this compound and its derivatives, modern synthetic methodologies could be employed. Integrating its synthesis into flow chemistry systems would offer advantages such as improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up. Automated synthesis platforms could be utilized to generate libraries of derivatives by systematically varying substituents, thereby accelerating the discovery of compounds with desired properties.

Computational Design and Predictive Modeling for Tailored Derivatives

Computational chemistry will undoubtedly play a pivotal role in guiding the future exploration of this compound derivatives. Molecular modeling and quantum mechanical calculations could be used to predict the reactivity, stability, and potential biological activity of tailored derivatives. This in silico approach would allow researchers to prioritize synthetic targets and design molecules with specific properties, thereby making the research and development process more efficient and targeted.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most fruitful future research on this compound will likely involve a synergistic combination of synthetic and computational approaches. Predictive models could guide the design of novel derivatives, which would then be synthesized and experimentally evaluated. The experimental data would, in turn, be used to refine and improve the computational models, creating a powerful feedback loop for the rational design of new molecules with potential applications in various scientific fields. This integrated strategy would be key to unlocking the full potential of this currently uncharacterized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.